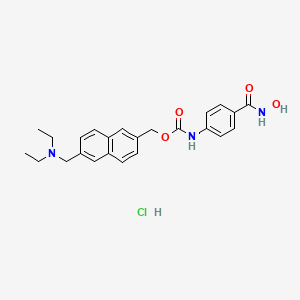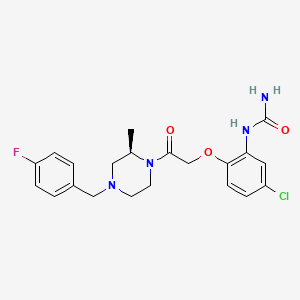
VIOMYCIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .
Industrial Production Methods
Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
VIOMYCIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within celiomycin.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
VIOMYCIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential in treating multidrug-resistant tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and as a reference standard in quality control processes .
Wirkmechanismus
VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .
List of Similar Compounds
- Capreomycin
- Kanamycin
- Streptomycin
- Neomycin
Eigenschaften
Key on ui mechanism of action |
Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis. |
|---|---|
CAS-Nummer |
32988-50-4 |
Molekularformel |
C25H47N13O18S2 |
Molekulargewicht |
881.9 g/mol |
IUPAC-Name |
(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1 |
InChI-Schlüssel |
HMKHTQGEDRQEOM-IGZVKJTASA-N |
SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |
Isomerische SMILES |
C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyme |
(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)


![(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B1663650.png)







